Benzoic acid, 3-methoxy-, butyl ester
Description
Benzoic acid, 3-methoxy-, butyl ester (C₁₂H₁₆O₃; molecular weight: 208.25 g/mol) is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxy group (-OCH₃) at the 3-position and a butyl ester (-O-CO-C₄H₉) at the 1-position. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their roles in flavorants, fragrances, and bioactive molecules.
The 3-methoxy substituent may influence electronic and steric properties, altering solubility and reactivity compared to unsubstituted benzoic acid esters. The butyl ester chain enhances lipophilicity, making it less volatile than methyl or ethyl esters, as observed in similar compounds like benzoic acid butyl ester (CAS 136-60-7), which is used in fragrances and plasticizers .
Properties
CAS No. |
77201-18-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
butyl 3-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-8-15-12(13)10-6-5-7-11(9-10)14-2/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
BQGRZDUSDFGMHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3-methoxy-, butyl ester is through the esterification of 3-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrially, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-methoxy-, butyl ester can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 3-methoxy-, butyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds . Biology: It is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain bacteria and fungi . Medicine: Research is ongoing to explore its potential use in drug formulations, particularly for its antimicrobial and anti-inflammatory properties . Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer in the production of polymers .
Mechanism of Action
The mechanism of action of benzoic acid, 3-methoxy-, butyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid and butanol, which can then exert their effects. Benzoic acid is known to inhibit the growth of mold and bacteria by disrupting their cellular processes . The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ester Chain Variations
The butyl ester group distinguishes this compound from shorter-chain esters (e.g., methyl, ethyl) and branched analogs (e.g., isobutyl). Key differences include:
- Butyl vs. Isobutyl Esters : The linear butyl chain in this compound may confer higher thermal stability than its branched isobutyl counterpart, which is more volatile and used in perfumery .
- Methyl Esters : Shorter-chain esters, such as benzeneacetic acid, 3-methoxy-, methyl ester (C₁₁H₁₄O₃), are detected in aerosolized flavorants due to lower molecular weight and higher volatility .
Substituent Variations
The 3-methoxy group differentiates this compound from analogs with alternative substituents:
- 2-Methoxy Substitution : Benzoic acid, 2-methoxy-, methyl ester (ortho-anisic acid methyl ester) exhibits anti-inflammatory activity, suggesting that substituent position critically affects bioactivity .
Stability and Reactivity
- The 3-methoxy group may stabilize the aromatic ring against electrophilic substitution, while the butyl ester could hydrolyze under acidic or alkaline conditions to yield 3-methoxybenzoic acid and butanol.
- Silyl esters (e.g., trimethylsilyl derivatives in and ) exhibit higher hydrolytic stability than alkyl esters, making them preferable in analytical chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
